molecular formula C16H13BrN4O2S B11976427 4-bromo-2-[(E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

4-bromo-2-[(E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Cat. No.: B11976427
M. Wt: 405.3 g/mol
InChI Key: PZFTVEHSQOZBCZ-GIJQJNRQSA-N
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Description

4-BR-2-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves multi-step reactions starting from commercially available precursors. The key steps may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the phenoxy group: This step may involve nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through condensation reactions involving the triazole intermediate and other necessary reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Various nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-BR-2-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL involves its interaction with specific molecular targets. The triazole ring and phenolic groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-BR-2-(((3-MERCAPTO-5-(METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL
  • 4-BR-2-(((3-MERCAPTO-5-(ETHOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

Uniqueness

4-BR-2-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is unique due to the presence of the phenoxy group, which may impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4O2S/c17-12-6-7-14(22)11(8-12)9-18-21-15(19-20-16(21)24)10-23-13-4-2-1-3-5-13/h1-9,22H,10H2,(H,20,24)/b18-9+

InChI Key

PZFTVEHSQOZBCZ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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